molecular formula C22H17N3O2 B6136852 2-{3-[2-(4-hydroxyphenyl)vinyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol

2-{3-[2-(4-hydroxyphenyl)vinyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol

Cat. No. B6136852
M. Wt: 355.4 g/mol
InChI Key: URSCGRASVSZIBN-NTCAYCPXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{3-[2-(4-hydroxyphenyl)vinyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as HET0016 and has been widely studied for its biological and pharmacological properties.

Mechanism of Action

The mechanism of action of 2-{3-[2-(4-hydroxyphenyl)vinyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol involves the inhibition of the activity of 20-HETE. This compound inhibits the enzyme CYP4A, which is involved in the production of 20-HETE. By inhibiting the activity of this enzyme, HET0016 reduces the production of 20-HETE, which is a potent vasoconstrictor.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-{3-[2-(4-hydroxyphenyl)vinyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol are vast and have been studied extensively. Some of the effects of this compound are listed below:
1. Inhibition of vasoconstriction: HET0016 inhibits the activity of 20-HETE, which is a potent vasoconstrictor. This results in the dilation of blood vessels and the reduction of blood pressure.
2. Inhibition of cancer cell growth: HET0016 has been found to inhibit the growth of cancer cells and induce apoptosis. This makes it a potential candidate for cancer therapy.
3. Protection against oxidative stress: HET0016 has been found to protect against oxidative stress by inhibiting the activity of enzymes that are involved in the production of reactive oxygen species.

Advantages and Limitations for Lab Experiments

The advantages and limitations of using 2-{3-[2-(4-hydroxyphenyl)vinyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol in lab experiments are listed below:
Advantages:
1. HET0016 is a potent inhibitor of 20-HETE, making it a valuable tool for studying the role of this compound in various physiological processes.
2. HET0016 has been extensively studied for its biological and pharmacological properties, making it a well-characterized compound.
3. HET0016 has been found to have potential applications in various fields, making it a versatile compound for studying different biological processes.
Limitations:
1. HET0016 is a relatively expensive compound, making it less accessible for some researchers.
2. HET0016 has not been extensively studied in vivo, and its effects in living organisms are not well understood.
3. HET0016 may have off-target effects, which could complicate the interpretation of experimental results.

Future Directions

The future directions for research on 2-{3-[2-(4-hydroxyphenyl)vinyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol are vast and include the following:
1. Further studies on the role of 20-HETE in various physiological processes and the potential therapeutic applications of HET0016 in treating diseases related to 20-HETE.
2. Studies on the potential applications of HET0016 in treating other diseases such as neurological disorders and inflammation.
3. Development of more cost-effective synthesis methods for HET0016 to make it more accessible for researchers.
4. Studies on the potential off-target effects of HET0016 and the development of more selective inhibitors of 20-HETE.
Conclusion:
In conclusion, 2-{3-[2-(4-hydroxyphenyl)vinyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol is a well-studied compound with potential applications in various fields. Its mechanism of action involves the inhibition of 20-HETE, and it has been found to have various biochemical and physiological effects. While it has advantages and limitations for use in lab experiments, its potential applications and future directions for research are vast, making it a valuable compound for scientific research.

Synthesis Methods

The synthesis of 2-{3-[2-(4-hydroxyphenyl)vinyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol involves the reaction of 4-hydroxybenzaldehyde, phenylhydrazine, and ethyl acetoacetate. The reaction is carried out in the presence of a catalyst and under specific conditions to obtain the desired product.

Scientific Research Applications

The scientific research application of 2-{3-[2-(4-hydroxyphenyl)vinyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol is vast and has been studied in various fields. Some of its potential applications are listed below:
1. Cardiovascular Research: HET0016 has been studied for its potential role in treating cardiovascular diseases. It has been found to inhibit the activity of 20-HETE, a potent vasoconstrictor, and thus can potentially be used to treat hypertension and other cardiovascular diseases.
2. Cancer Research: HET0016 has been studied for its potential role in treating cancer. It has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.
3. Neurological Research: HET0016 has been studied for its potential role in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been found to inhibit the activity of enzymes that are involved in the production of reactive oxygen species, which are known to cause damage to neurons.

properties

IUPAC Name

2-[5-[(E)-2-(4-hydroxyphenyl)ethenyl]-2-phenyl-1,2,4-triazol-3-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O2/c26-18-13-10-16(11-14-18)12-15-21-23-22(19-8-4-5-9-20(19)27)25(24-21)17-6-2-1-3-7-17/h1-15,26-27H/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URSCGRASVSZIBN-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NC(=N2)C=CC3=CC=C(C=C3)O)C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=NC(=N2)/C=C/C3=CC=C(C=C3)O)C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{3-[2-(4-hydroxyphenyl)vinyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol

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